tert-butyl (1S,4R,5S)-5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate
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Overview
Description
tert-Butyl (1S,4R,5S)-5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate is a complex organic compound with a unique bicyclic structure. This compound is notable for its potential applications in various fields, including organic synthesis, pharmaceuticals, and materials science. Its structure features a tert-butyl ester group, a hydroxymethyl group, and an azabicycloheptane core, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1S,4R,5S)-5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of appropriate precursors under controlled conditions to form the azabicycloheptane core. . The hydroxymethyl group is often introduced via selective reduction or hydroxylation reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been employed to facilitate the direct introduction of tert-butoxycarbonyl groups into organic compounds, offering advantages in terms of reaction control and sustainability .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1S,4R,5S)-5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the ester group or other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the ester or hydroxymethyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids, while reduction of the ester group can produce alcohols.
Scientific Research Applications
tert-Butyl (1S,4R,5S)-5-(hydroxymethyl)-2-azabicyclo[22
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic transformations.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Medicine: The compound’s potential pharmacological properties are being investigated for therapeutic applications.
Industry: It is used in the development of advanced materials and as a precursor for functionalized polymers
Mechanism of Action
The mechanism of action of tert-butyl (1S,4R,5S)-5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl group can influence the compound’s solubility and stability, while the azabicycloheptane core may interact with biological receptors or enzymes. The hydroxymethyl group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (1S,2S,4R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate
- tert-Butyl (1S,2S,4R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate
- (1S,2S,4R)-7-(tert-butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid
Uniqueness
tert-Butyl (1S,4R,5S)-5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and potential applications. Its combination of a tert-butyl ester, hydroxymethyl group, and azabicycloheptane core sets it apart from other similar compounds, making it a valuable target for research and development.
Properties
Molecular Formula |
C12H21NO3 |
---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
tert-butyl (1S,4R,5S)-5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-6-8-4-10(13)5-9(8)7-14/h8-10,14H,4-7H2,1-3H3/t8-,9+,10-/m0/s1 |
InChI Key |
FZSNTGVWRIIJNL-AEJSXWLSSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1C[C@@H]2CO |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1CC2CO |
Origin of Product |
United States |
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